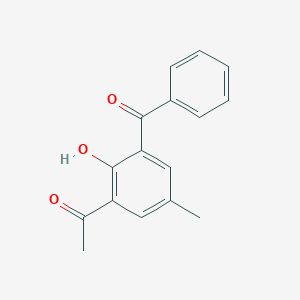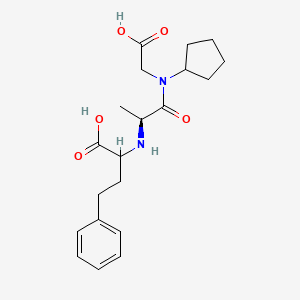![molecular formula C12H22N3O8PPt B14421346 (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) CAS No. 80205-24-9](/img/structure/B14421346.png)
(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is a complex chemical entity that combines multiple functional groups and a platinum ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves multiple steps:
Formation of (2-Azanidylcyclohexyl)azanide: This can be achieved by treating cyclohexylamine with a strong base such as sodium hydride in an inert solvent like tetrahydrofuran.
Synthesis of 2-[(2-Phosphonoacetyl)amino]butanedioic acid: This involves the reaction of phosphonoacetic acid with butanedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Complexation with Platinum(2+): The final step involves the reaction of the synthesized ligands with a platinum(2+) salt, such as platinum(2+) chloride, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanide and phosphonoacetyl groups.
Reduction: Reduction reactions can occur at the platinum center, potentially altering its oxidation state.
Substitution: The compound can participate in substitution reactions, especially at the platinum center, where ligands can be exchanged.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halide salts, phosphines.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of new platinum-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The platinum center can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and structural properties.
Biology and Medicine
Anticancer Agents: Platinum-based compounds are well-known for their anticancer properties, and this compound could be explored for similar applications.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving metal ions.
Industry
Electronics: The compound can be used in the fabrication of electronic components due to its conductive properties.
Coatings: It can be used in coatings to provide corrosion resistance and enhance durability.
Mecanismo De Acción
The mechanism of action of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves its interaction with biological molecules. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This is particularly relevant in its potential use as an anticancer agent. The azanide and phosphonoacetyl groups can interact with enzymes and other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
The uniqueness of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) lies in its combination of functional groups and the potential for diverse applications. Unlike cisplatin and carboplatin, this compound offers additional sites for chemical modification, which can be exploited to enhance its properties and reduce side effects.
Propiedades
Número CAS |
80205-24-9 |
|---|---|
Fórmula molecular |
C12H22N3O8PPt |
Peso molecular |
562.38 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C6H10NO8P.Pt/c7-5-3-1-2-4-6(5)8;8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;/h5-8H,1-4H2;3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);/q-2;;+2 |
Clave InChI |
LDQZTUSAPZHDLA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



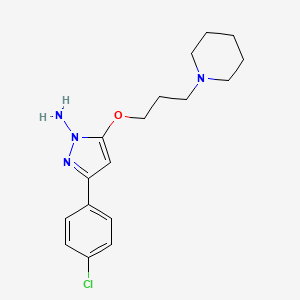

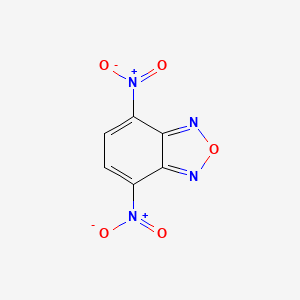
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
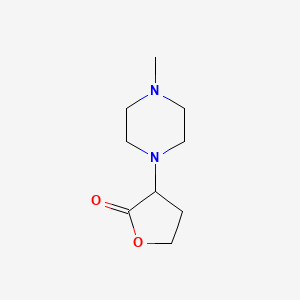
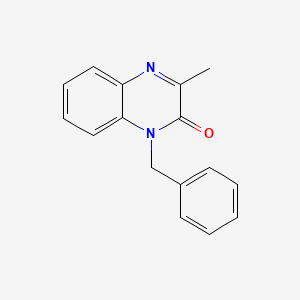
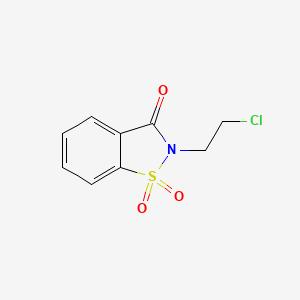
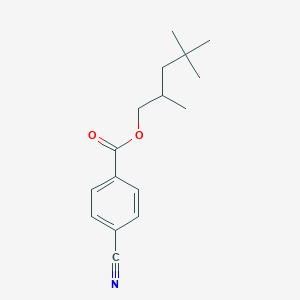
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)

